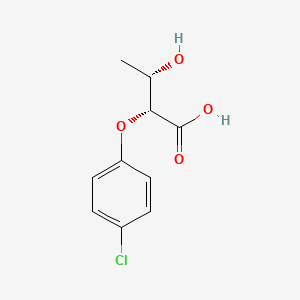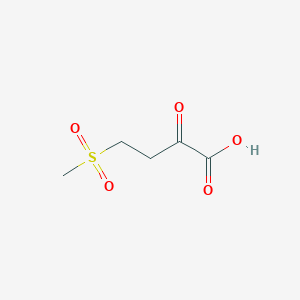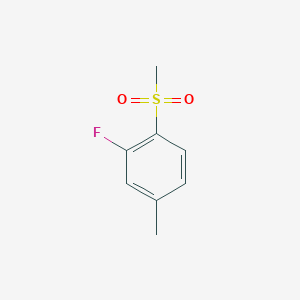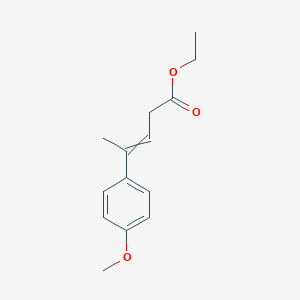
(2R,3S)-2-(4-Chlorophenoxy)-3-hydroxybutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-2-(4-Chlorophenoxy)-3-hydroxybutanoic acid is an organic compound that belongs to the class of phenoxy acids This compound is characterized by the presence of a chlorophenoxy group attached to a hydroxybutanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-2-(4-Chlorophenoxy)-3-hydroxybutanoic acid typically involves the reaction of 4-chlorophenol with an appropriate butanoic acid derivative. One common method is the esterification of 4-chlorophenol with a butanoic acid ester, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of acid or base catalysts and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and hydrolysis processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (2R,3S)-2-(4-Chlorophenoxy)-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products:
Oxidation: Formation of 2-(4-chlorophenoxy)-3-oxobutanoic acid.
Reduction: Formation of (2R,3S)-2-(4-chlorophenoxy)-3-hydroxybutanol.
Substitution: Formation of various substituted phenoxybutanoic acids depending on the nucleophile used.
Applications De Recherche Scientifique
(2R,3S)-2-(4-Chlorophenoxy)-3-hydroxybutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (2R,3S)-2-(4-Chlorophenoxy)-3-hydroxybutanoic acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate: Known for its multiple inhibitory effects on SARS-CoV-2 targets.
(2R,3S)-2,3-Dihydroxybutanoic acid: Shares a similar butanoic acid backbone but differs in the substituents attached.
Uniqueness: (2R,3S)-2-(4-Chlorophenoxy)-3-hydroxybutanoic acid is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
821783-50-0 |
|---|---|
Formule moléculaire |
C10H11ClO4 |
Poids moléculaire |
230.64 g/mol |
Nom IUPAC |
(2R,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoic acid |
InChI |
InChI=1S/C10H11ClO4/c1-6(12)9(10(13)14)15-8-4-2-7(11)3-5-8/h2-6,9,12H,1H3,(H,13,14)/t6-,9+/m0/s1 |
Clé InChI |
DBPYVVABUXMHQN-IMTBSYHQSA-N |
SMILES isomérique |
C[C@@H]([C@H](C(=O)O)OC1=CC=C(C=C1)Cl)O |
SMILES canonique |
CC(C(C(=O)O)OC1=CC=C(C=C1)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,5-dien-1-one](/img/structure/B12533196.png)

![(S)-2-[(R)-(2-Ethoxy-phenoxy)-phenyl-methyl]-morpholine](/img/structure/B12533202.png)
![N-Phenyl-2H-[1,3]dioxolo[4,5-B]acridin-10-amine](/img/structure/B12533210.png)

![3-[5-(Methoxymethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]propyl acetate](/img/structure/B12533228.png)

![2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1H-imidazole](/img/structure/B12533231.png)
![4-[4-(2-Phenyl-1H-indol-3-yl)-1,5-dihydro-2H-1,5-benzodiazepin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12533235.png)
![8-Chloro-4-phenyl-6,11-dihydro-5H-pyrimido[4,5-a]carbazol-2-amine](/img/structure/B12533239.png)
![5,5',5''-Phosphanetriyltris[2-(propan-2-yl)-1H-imidazole]](/img/structure/B12533254.png)
![5-[(4-Tert-butylphenyl)methoxy]pyrimidine-2,4-diamine](/img/structure/B12533257.png)
